![molecular formula C21H17ClOS B12575258 Benzene, 1-[(1-chloro-2,2-diphenylethenyl)sulfinyl]-4-methyl- CAS No. 209391-60-6](/img/structure/B12575258.png)
Benzene, 1-[(1-chloro-2,2-diphenylethenyl)sulfinyl]-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-[(1-chloro-2,2-diphenylethenyl)sulfinyl]-4-methyl- is an organic compound with a complex structure that includes a benzene ring substituted with a sulfinyl group, a chlorine atom, and a diphenylethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[(1-chloro-2,2-diphenylethenyl)sulfinyl]-4-methyl- typically involves multiple steps. One common method includes the reaction of 1-chloro-2,2-diphenylethene with a sulfinylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at a specific temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-[(1-chloro-2,2-diphenylethenyl)sulfinyl]-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
Benzene, 1-[(1-chloro-2,2-diphenylethenyl)sulfinyl]-4-methyl- has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Benzene, 1-[(1-chloro-2,2-diphenylethenyl)sulfinyl]-4-methyl- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfinyl group can participate in redox reactions, while the benzene ring can engage in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of biological pathways and lead to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-chloro-2-(2,2-diphenylethenyl): Similar structure but lacks the sulfinyl group.
Benzene, 1-[(1-chloro-2,2-diphenylethenyl)sulfonyl]-4-methyl-: Contains a sulfonyl group instead of a sulfinyl group.
Uniqueness
The presence of the sulfinyl group in Benzene, 1-[(1-chloro-2,2-diphenylethenyl)sulfinyl]-4-methyl- imparts unique chemical properties, such as its ability to undergo specific redox reactions. This distinguishes it from similar compounds and makes it valuable for certain applications in research and industry.
Properties
CAS No. |
209391-60-6 |
|---|---|
Molecular Formula |
C21H17ClOS |
Molecular Weight |
352.9 g/mol |
IUPAC Name |
1-(1-chloro-2,2-diphenylethenyl)sulfinyl-4-methylbenzene |
InChI |
InChI=1S/C21H17ClOS/c1-16-12-14-19(15-13-16)24(23)21(22)20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3 |
InChI Key |
BVJZDNKVZDVNOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)C(=C(C2=CC=CC=C2)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


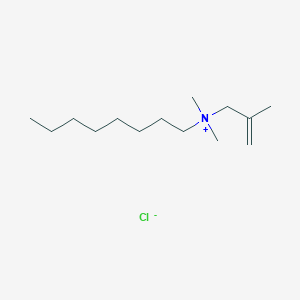
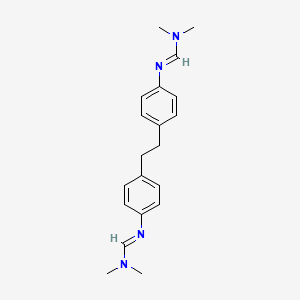
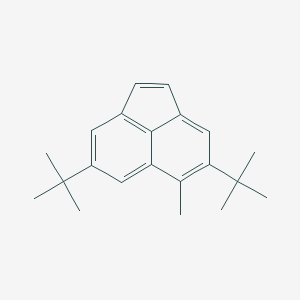
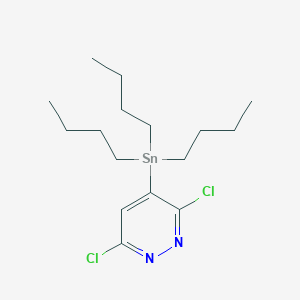
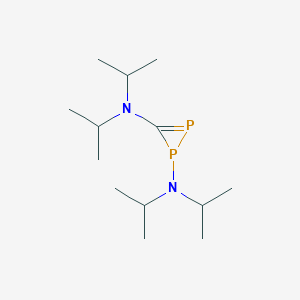

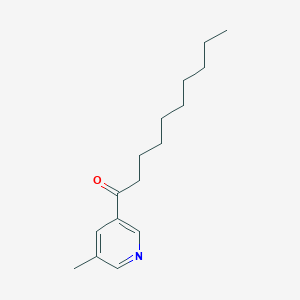
![Benzene, 1-chloro-3-[1,2-dibromo-1-(bromomethyl)ethyl]-](/img/structure/B12575240.png)
![Bis[(trimethylsilyl)methyl] phenylarsonate](/img/structure/B12575246.png)
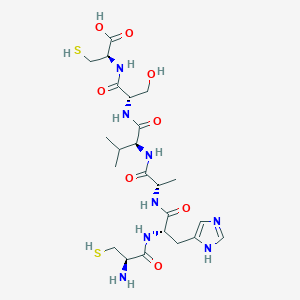
![N,N-Didodecyl-4-[2-(pyridin-4-YL)ethenyl]aniline](/img/structure/B12575249.png)

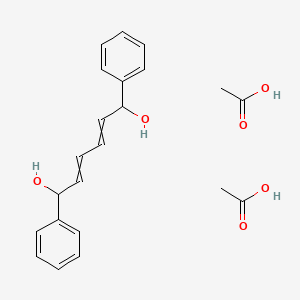
![1,2,3,6-Tetrahydro[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12575270.png)
